N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms. This compound is characterized by its unique structure that includes a methoxy-substituted phenyl group and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 253.28 g/mol.
The compound can be sourced from various chemical suppliers and is often included in screening libraries for drug discovery, particularly in the fields of medicinal chemistry and pharmacology. It has been cataloged under different identifiers including its CAS number 885953-58-2.
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is classified as an organic compound with potential biological activity. It is primarily studied for its applications in pharmaceutical research, particularly as a candidate for anti-cancer and anti-infective agents.
The synthesis of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through condensation reactions between appropriate hydrazones and carboxylic acids or their derivatives.
Technical Details:
The molecular structure of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide features:
The structural representation can be described using SMILES notation: CC(=O)NCC1=NOC(=N1)C2=CC(=C(C=C2)OC)OC. The InChI key for this compound is MDL Number (MFCD23136108).
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide may undergo various chemical reactions typical for compounds containing oxadiazole and amide functionalities:
Technical Details:
The mechanism of action for N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is primarily investigated in the context of its biological activities:
Research indicates that compounds with similar structures have shown promising results against various cancer cell lines and microbial strains.
Relevant Data:
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several potential applications in scientific research:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2